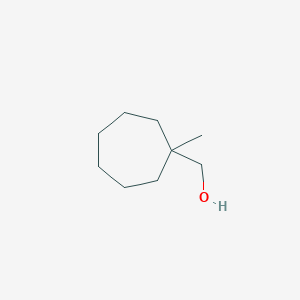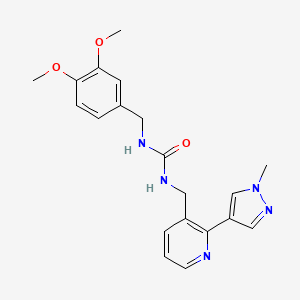
(1-Methylcycloheptyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Catalytic Applications in Synthesis
Methanol serves as a hydrogen source and C1 synthon in chemical synthesis, demonstrating its utility in the N-methylation of amines and transfer hydrogenation of nitroarenes. Using methanol, selective N-methylation of various amines has been achieved, highlighting the synthetic value of methanol in producing pharmaceutical agents and key intermediates through clean and cost-competitive methods (Sarki et al., 2021).
Biotechnological Production from Methanol
Methylotrophic bacteria, which can utilize methanol as their sole carbon and energy source, present significant potential for the development of bioprocesses. The metabolism of these organisms has been extensively studied, providing a foundation for engineering them to produce value-added chemicals from methanol. This showcases methanol's role as a sustainable feedstock in biotechnology, emphasizing the advances in genetic engineering and metabolic modeling to optimize production processes (Schrader et al., 2009).
Methanol in Enhancing Lipid Dynamics
In the study of biological and synthetic membranes, methanol has been observed to significantly influence lipid dynamics. It accelerates the flip-flop and transfer of lipids, affecting the structural and functional properties of membranes. This insight is crucial for understanding the role of methanol in membrane biology and its potential impact on the study of transmembrane proteins and peptides (Nguyen et al., 2019).
作用機序
Target of Action
It’s structurally similar to methanol, which is known to be metabolized by enzymes such as methanol dehydrogenase .
Mode of Action
Methanol is oxidized by methanol dehydrogenase to formaldehyde .
Biochemical Pathways
Methanol, a structurally similar compound, is known to be involved in methane metabolism . Methanol is converted to formaldehyde, which then enters various pathways such as the serine pathway .
Result of Action
It can be inferred from the effects of similar compounds that it might cause changes in cellular metabolism due to its potential interactions with metabolic enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methylcycloheptyl)methanol. Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity .
生化学分析
Biochemical Properties
The biochemical properties of (1-Methylcycloheptyl)methanol are not well-studied. As an alcohol, it can participate in various biochemical reactions. Alcohols are known to interact with enzymes and proteins, often serving as substrates in enzymatic reactions
Cellular Effects
The cellular effects of this compound are currently unknown. Methanol, a simpler alcohol, is known to have significant effects on cells. For instance, it can disrupt the physical structure of almost any type of membrane, including the plasma membrane and membranes of cell organelles . Whether this compound has similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism is yet to be explored.
Temporal Effects in Laboratory Settings
Methanol, however, is known to be preferentially consumed during the initial period of cultivation, and carbon dioxide is consumed when the methanol is depleted . Whether this compound exhibits similar temporal effects is yet to be determined.
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, allowing scientists to predict outcomes and understand complex biological processes . Future studies could explore the threshold effects, as well as any toxic or adverse effects at high doses of this compound.
Metabolic Pathways
Methanol, however, is known to be involved in several metabolic pathways, including its conversion to formaldehyde by alcohol oxidase (AOX) in methanogenic pathways . Whether this compound participates in similar or distinct metabolic pathways, and the specific enzymes or cofactors it interacts with, are yet to be explored.
Transport and Distribution
Alcohols can be transported and distributed in various ways, often involving specific transporters or binding proteins
Subcellular Localization
Subcellular localization is a critical aspect of a molecule’s function, often involving specific targeting signals or post-translational modifications . Future studies could explore the subcellular localization of this compound and its potential roles in specific compartments or organelles.
特性
IUPAC Name |
(1-methylcycloheptyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHAGWVTQJGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1372865-00-3 |
Source


|
| Record name | (1-methylcycloheptyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2742430.png)
![N-Methyl-1-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2742431.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2742432.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2742433.png)
![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742435.png)
![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2742443.png)
![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)
acetic acid](/img/structure/B2742446.png)
![5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2742448.png)
![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)
